molecular formula C18H36N2OS B13341831 Dodecyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate

Dodecyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate

Katalognummer: B13341831
Molekulargewicht: 328.6 g/mol
InChI-Schlüssel: HQVGLGQOHSPRIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodecyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate is a chemical compound with the molecular formula C18H37N2OS. It is known for its unique structure, which includes a dodecyl chain and a tetrahydrofuran ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate typically involves the reaction of dodecylamine with tetrahydrofuran-2-carbaldehyde, followed by the addition of thiocarbamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

Dodecyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines and alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamimidothioate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dodecyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Wirkmechanismus

The mechanism of action of Dodecyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The tetrahydrofuran ring and the dodecyl chain play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dodecyl [(tetrahydrofuran-2-ylmethyl)amino]methanedithioate: Similar structure but with a different functional group.

    Tetrahydrofurfuryl methacrylate: Contains a tetrahydrofuran ring but differs in its overall structure and applications.

Uniqueness

Dodecyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate is unique due to its specific combination of a dodecyl chain and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C18H36N2OS

Molekulargewicht

328.6 g/mol

IUPAC-Name

dodecyl N'-(oxolan-2-ylmethyl)carbamimidothioate

InChI

InChI=1S/C18H36N2OS/c1-2-3-4-5-6-7-8-9-10-11-15-22-18(19)20-16-17-13-12-14-21-17/h17H,2-16H2,1H3,(H2,19,20)

InChI-Schlüssel

HQVGLGQOHSPRIE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCSC(=NCC1CCCO1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.